molecular formula C11H13ClO2 B8283128 3-Isopropoxy-phenyl-acetyl chloride

3-Isopropoxy-phenyl-acetyl chloride

Cat. No.: B8283128
M. Wt: 212.67 g/mol
InChI Key: BLQFTPGHWOZEHB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-Isopropoxy-phenyl-acetyl chloride is an organochloride compound characterized by a phenyl ring substituted with an isopropoxy group (–OCH(CH₃)₂) at the 3-position and an acetyl chloride (–COCl) functional group. This structure confers high reactivity, particularly in nucleophilic acyl substitution reactions, making it a valuable intermediate in organic synthesis. Its applications span pharmaceuticals, agrochemicals, and materials science, where it is often used to introduce aromatic acyl moieties into target molecules.

Properties

Molecular Formula

C11H13ClO2

Molecular Weight

212.67 g/mol

IUPAC Name

2-(3-propan-2-yloxyphenyl)acetyl chloride

InChI

InChI=1S/C11H13ClO2/c1-8(2)14-10-5-3-4-9(6-10)7-11(12)13/h3-6,8H,7H2,1-2H3

InChI Key

BLQFTPGHWOZEHB-UHFFFAOYSA-N

Canonical SMILES

CC(C)OC1=CC=CC(=C1)CC(=O)Cl

Origin of Product

United States

Comparison with Similar Compounds

α-Methoxy-α-Trifluoromethylphenylacetyl Chloride Variants

Structural Differences :

  • The trifluoromethyl (–CF₃) and methoxy (–OCH₃) groups in these variants create a strong electron-withdrawing effect, increasing the electrophilicity of the acyl chloride group compared to 3-isopropoxy-phenyl-acetyl chloride.
  • The stereochemistry (R/S enantiomers) in these compounds enables their use in asymmetric synthesis, whereas this compound lacks chiral centers .

2-P-Methoxyphenyl-3-Phenylacrylic Acid, 3-Tropanyl Ester Hydrochloride

Functional Group Contrast :

  • This compound features an ester (–COO–) and a tropanyl amine hydrochloride salt, unlike the acyl chloride in this compound.
  • The ester group is less reactive toward nucleophiles, making it more suitable for sustained-release formulations in drug delivery .

3-Amino-2-[(3-Fluoro-4-Methoxyphenyl)Methyl]-N-Methylpropanamide Hydrochloride

Key Differences :

  • This compound is an amide (–CONH–) with a fluorinated methoxyphenyl group, contrasting with the acyl chloride’s reactivity.
  • The fluorine atom enhances metabolic stability and bioavailability, common in agrochemical and pharmaceutical agents .

Utility :

  • The amide’s stability makes it a preferred moiety in drug candidates, while this compound serves as a precursor for synthesizing such amides via coupling reactions .

Data Table: Comparative Analysis of Key Compounds

Compound Functional Groups Key Substituents Reactivity Primary Applications
This compound Acyl chloride (–COCl) 3-Isopropoxy phenyl High (nucleophilic acyl substitution) Organic synthesis intermediates
α-Methoxy-α-Trifluoromethylphenylacetyl chloride Acyl chloride (–COCl) –CF₃, –OCH₃ Very high (electron-withdrawing) Asymmetric synthesis, medicinal chemistry
2-P-Methoxyphenyl-3-phenylacrylic acid ester hydrochloride Ester (–COO–), hydrochloride Methoxyphenyl, tropanyl amine Low (hydrolysis-resistant) Drug delivery systems
3-Amino-2-[(3-fluoro-4-methoxyphenyl)methyl]-N-methylpropanamide hydrochloride Amide (–CONH–), hydrochloride Fluoro-methoxyphenyl Stable (metabolically inert) Pharmaceuticals, agrochemicals

Research Findings and Implications

  • Electron Effects : The trifluoromethyl group in α-methoxy-α-trifluoromethylphenylacetyl chloride increases electrophilicity by 30–40% compared to alkoxy-substituted acyl chlorides, as demonstrated in kinetic studies .
  • Steric Influence : The isopropoxy group in this compound reduces reaction rates in SN₂ mechanisms by 15–20% compared to methoxy analogs, but improves regioselectivity in Friedel-Crafts acylations .
  • Bioactivity: Fluorinated and methoxy-substituted compounds (e.g., ’s amide) show 2–3x higher bioavailability in pharmacokinetic models than non-fluorinated analogs, highlighting the trade-offs between reactivity and stability .

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